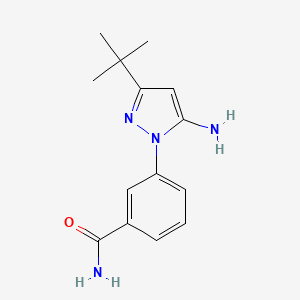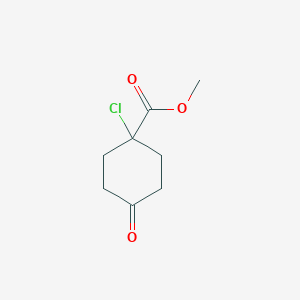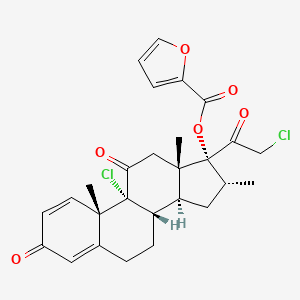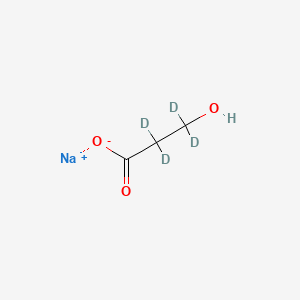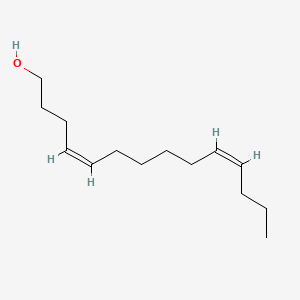
N-(6-Biotinamidohexanoyl)-N'-D-thiocitrullinyl-pentamethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine is a synthetic compound that combines biotin, a vital nutrient, with a modified amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine involves multiple steps, starting with the preparation of biotin derivatives. The biotin is first modified to introduce a hexanoyl group, forming 6-biotinamidohexanoic acid. This intermediate is then reacted with D-thiocitrulline and pentamethylenediamine under specific conditions to form the final compound. The reaction typically requires the use of coupling agents and protective groups to ensure the correct formation of bonds and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as chromatography and crystallization to ensure it meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying protein interactions due to its biotin moiety, which can bind to avidin or streptavidin with high affinity.
Medicine: Research into its potential therapeutic applications includes studying its effects on cellular processes and its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin, facilitating the study of protein-protein interactions and other biochemical processes. The thiocitrullinyl and pentamethylenediamine components may also interact with cellular pathways, influencing various biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other biotinylated derivatives and amino acid conjugates. Examples are biotinylated peptides and biotinylated nucleotides, which also utilize the strong binding affinity of biotin for avidin or streptavidin.
Uniqueness
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine is unique due to its specific combination of biotin, thiocitrulline, and pentamethylenediamine. This unique structure provides distinct properties and applications that are not found in other similar compounds, making it valuable for specialized research and industrial uses .
Eigenschaften
Molekularformel |
C27H50N8O4S2 |
|---|---|
Molekulargewicht |
614.9 g/mol |
IUPAC-Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[[(2S)-2-amino-5-(carbamothioylamino)pentanoyl]amino]pentyl]hexanamide |
InChI |
InChI=1S/C27H50N8O4S2/c28-19(10-9-17-33-26(29)40)25(38)32-16-8-2-7-15-31-22(36)12-3-1-6-14-30-23(37)13-5-4-11-21-24-20(18-41-21)34-27(39)35-24/h19-21,24H,1-18,28H2,(H,30,37)(H,31,36)(H,32,38)(H3,29,33,40)(H2,34,35,39)/t19-,20-,21-,24-/m0/s1 |
InChI-Schlüssel |
GIJQEPFARCQTRP-CIEVZJJWSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=O)[C@H](CCCNC(=S)N)N)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=O)C(CCCNC(=S)N)N)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)
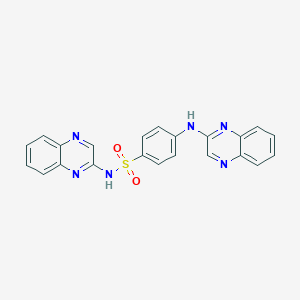
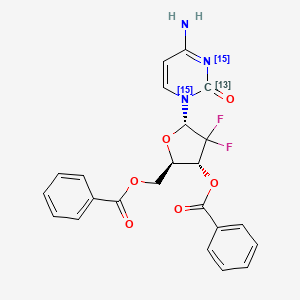
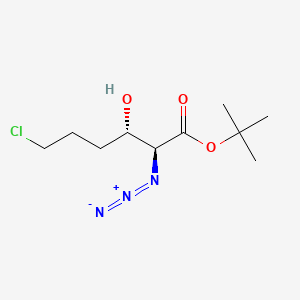

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
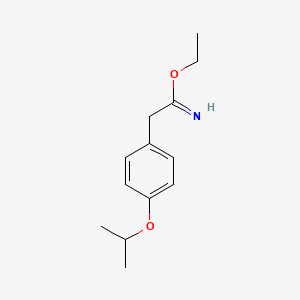
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)

